4-Amino-5,7-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

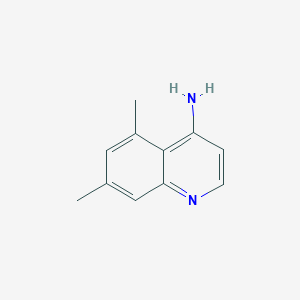

IUPAC Name |

5,7-dimethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSRMFQWMZKGCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589030 |

Source

|

| Record name | 5,7-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-64-6 |

Source

|

| Record name | 5,7-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948292-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dimethylquinoline

Foreword: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, the 4-aminoquinoline scaffold is particularly noteworthy, most famously represented by the antimalarial drug chloroquine.[2] The strategic placement of the amino group at the 4-position is crucial for the biological activity of these compounds, which often involves intercalation with DNA or interference with metabolic pathways in pathogens.[3] Modifications to the quinoline core, such as the introduction of methyl groups at the 5- and 7-positions, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-Amino-5,7-dimethylquinoline, a promising analog for further investigation in drug discovery and development programs.

Retrosynthetic Analysis and Strategic Approach

A robust and scalable synthesis of this compound (I) is best achieved through a classical three-step approach. Our retrosynthetic analysis identifies 4-chloro-5,7-dimethylquinoline (II) as the key immediate precursor. The critical C4-Cl bond in this intermediate is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the efficient introduction of the primary amine. The chloro-intermediate (II) can be readily prepared from the corresponding 4-hydroxyquinoline (III) via a well-established chlorination reaction. Finally, the 5,7-dimethyl-4-hydroxyquinoline core (III) is constructed using the Conrad-Limpach synthesis, a reliable and powerful method for forming the quinoline ring system from an appropriately substituted aniline—in this case, 3,5-dimethylaniline (IV).

Caption: Retrosynthetic pathway for this compound.

Synthetic Methodologies: From Starting Materials to Final Product

This section details the step-by-step protocols for the synthesis, grounded in established chemical principles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-5,7-dimethylquinoline (III)

The Conrad-Limpach synthesis is a thermal condensation reaction between an aniline and a β-ketoester.[4][5] The reaction proceeds in two stages: initial formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline product.[6]

Principle & Rationale: The reaction begins with the nucleophilic attack of 3,5-dimethylaniline on the carbonyl carbon of ethyl acetoacetate. The subsequent dehydration forms an enamine intermediate. The critical step is the thermal cyclization, which requires high temperatures (typically ~250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the ring-closing step.[4] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and ensuring a homogeneous reaction mixture, leading to higher yields.[6]

Detailed Experimental Protocol:

-

Intermediate Formation: In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of hydrochloric acid (e.g., 2-3 drops) in toluene.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected, indicating the formation of the enamine intermediate.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture in an oil bath to 250-260 °C. Maintain this temperature for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to yield crude 4-hydroxy-5,7-dimethylquinoline (III). Further purification can be achieved by recrystallization from ethanol or a similar polar solvent.

Step 2: Chlorination to Yield 4-Chloro-5,7-dimethylquinoline (II)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Principle & Rationale: The mechanism involves the attack of the hydroxyl group of the quinolone tautomer on the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the C4 position displaces the phosphate group, yielding the 4-chloroquinoline product.[7] Using POCl₃ as both the reagent and the solvent ensures a high concentration of the chlorinating agent and provides a suitable reaction temperature upon refluxing.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl gas), place the dried 4-hydroxy-5,7-dimethylquinoline (III) (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is basic (pH 8-9). This will precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. The crude 4-chloro-5,7-dimethylquinoline (II) is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 3: Amination to this compound (I)

The final step is a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro substituent with an amino group.

Principle & Rationale: The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position highly electron-deficient and thus susceptible to nucleophilic attack.[8] The reaction with an amine source, such as ammonia, proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. Using a sealed vessel or an autoclave is necessary when using a volatile nucleophile like ammonia to maintain a sufficient concentration at the required reaction temperatures.

Detailed Experimental Protocol:

-

Place 4-chloro-5,7-dimethylquinoline (II) (1.0 eq) and phenol (as a solvent and catalyst) into a high-pressure reaction vessel or a sealed tube.

-

Saturate the mixture with ammonia gas or add a solution of ammonia in a suitable solvent (e.g., ethanol).

-

Seal the vessel and heat it to 120-150 °C for 6-12 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

-

After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

-

Dissolve the reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound (I).

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

A summary of the key physical and chemical identifiers for the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [9] |

| Molecular Weight | 172.23 g/mol | |

| CAS Number | 948292-64-6 | [9] |

| Appearance | Expected to be a solid at room temperature | |

| SMILES String | Cc1cc(C)c2c(N)ccnc2c1 | |

| InChI Key | FZSRMFQWMZKGCM-UHFFFAOYSA-N |

Spectroscopic Data Analysis

The following sections describe the expected spectroscopic data for structural elucidation.

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum should display distinct signals for the aromatic protons, the two methyl groups, and the amino protons. The aromatic protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The methyl groups should appear as sharp singlets, and the amino protons as a broad singlet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 11 distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate between the aromatic carbons (both protonated and quaternary) and the aliphatic methyl carbons.

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~1620 - 1450 | C=C & C=N Stretch | Aromatic Ring |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The primary confirmation of successful synthesis is the observation of the molecular ion peak. For this compound (C₁₁H₁₂N₂), the exact mass should be observed at m/z ≈ 172.10.

-

Fragmentation Pattern: Common fragmentation pathways for quinolines may include the loss of small molecules or radicals, providing further structural confirmation.

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]

Spectroscopic Analysis of 4-Amino-5,7-dimethylquinoline: A Senior Application Scientist's Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. 4-Amino-5,7-dimethylquinoline (CAS No. 948292-64-6) represents a specific analogue within this vital class of heterocyclic compounds.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent research—from mechanistic studies to drug development—is built. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind methodological choices and integrates multi-technique analysis into a self-validating workflow. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to deliver an authoritative and holistic analytical protocol.

Molecular Profile and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. This information guides solvent selection, sample preparation, and the interpretation of resulting data.

| Property | Value | Source |

| IUPAC Name | 5,7-dimethylquinolin-4-amine | N/A |

| CAS Number | 948292-64-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | [2] |

| Canonical SMILES | Cc1cc(C)c2c(N)ccnc2c1 | |

| InChI Key | FZSRMFQWMZKGCM-UHFFFAOYSA-N | |

| Physical Form | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like Chloroform, DMSO, Methanol. Poorly soluble in water. | [3] |

The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. True scientific integrity is achieved by integrating complementary methods, where each technique validates the findings of the others. This multi-faceted approach ensures the highest confidence in structural assignment.

Caption: Interplay of spectroscopic techniques for holistic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] It provides a detailed map of the carbon-hydrogen framework.

Expertise in Action: Why NMR is Foundational

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable because they probe the unique electronic environment of each nucleus. The chemical shift, signal splitting (multiplicity), and integration values collectively allow for the assembly of molecular fragments into a coherent structure. For a novel or sparsely documented compound like this compound, 2D NMR techniques (such as COSY and HSQC/HMBC) are not merely supplementary; they are critical for unambiguous assignment.[5][6]

Predicted ¹H NMR Spectral Data

The following predictions are based on the known effects of substituents on the quinoline ring system. The amino group (-NH₂) is a strong electron-donating group, which will shield (shift upfield) the protons on the carbocyclic ring, while the heterocyclic ring protons will also be influenced.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-2 | ~8.4 ppm | Doublet (d) | Adjacent to the ring nitrogen, deshielded. Coupled to H-3. |

| H-3 | ~6.7 ppm | Doublet (d) | Shielded by the C4-amino group. Coupled to H-2. |

| -NH₂ (C-4) | ~5.0 - 6.0 ppm | Broad Singlet (br s) | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| H-6 | ~7.2 ppm | Singlet (s) | Aromatic proton between two methyl groups. |

| H-8 | ~7.4 ppm | Singlet (s) | Isolated aromatic proton. |

| -CH₃ (C-5) | ~2.5 ppm | Singlet (s) | Methyl group on an aromatic ring. |

| -CH₃ (C-7) | ~2.4 ppm | Singlet (s) | Methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The carbon signals will reflect the electronic nature of their surroundings. The carbon bearing the amino group (C-4) will be significantly shielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 ppm | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~100 ppm | Shielded by the C4-amino group. |

| C-4 | ~155 ppm | Carbon directly attached to the electron-donating amino group. |

| C-4a | ~148 ppm | Bridgehead carbon. |

| C-5 | ~135 ppm | Carbon bearing a methyl group. |

| C-6 | ~125 ppm | Aromatic CH. |

| C-7 | ~138 ppm | Carbon bearing a methyl group. |

| C-8 | ~120 ppm | Aromatic CH. |

| C-8a | ~128 ppm | Bridgehead carbon. |

| -CH₃ (C-5) | ~20 ppm | Aliphatic carbon. |

| -CH₃ (C-7) | ~18 ppm | Aliphatic carbon. |

Experimental Protocol: NMR Spectroscopy

Causality: The choice of deuterated solvent is critical; it must fully dissolve the analyte without reacting with it. Chloroform-d (CDCl₃) is an excellent starting point for many quinoline derivatives.[7] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer frequency to the deuterium signal of the solvent.[4]

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Recommended) Acquire 2D spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to confirm assignments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expected Vibrational Modes

The IR spectrum will provide definitive evidence for the key functional groups: the amino (-NH₂) group and the aromatic quinoline core.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| N-H | 3450 - 3300 cm⁻¹ | Asymmetric & Symmetric Stretch | A primary amine will characteristically show two distinct peaks in this region. |

| Aromatic C-H | 3100 - 3000 cm⁻¹ | Stretch | Characteristic of C-H bonds on the aromatic ring. |

| Aliphatic C-H | 3000 - 2850 cm⁻¹ | Stretch | Arises from the two methyl (-CH₃) groups. |

| C=N / C=C | 1650 - 1500 cm⁻¹ | Ring Stretch | Complex series of absorptions from the quinoline aromatic system. |

| N-H | 1640 - 1560 cm⁻¹ | Scissoring (Bend) | Confirms the presence of the primary amine. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Causality: The ATR method is chosen for its simplicity and speed, requiring minimal sample preparation compared to traditional KBr pellet methods.

-

Instrument Preparation:

-

Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.[9] The quinoline ring is a chromophore, and the amino and methyl groups act as auxochromes, modifying the absorption wavelengths (λ_max) and intensities.

Expected Electronic Transitions

The spectrum of this compound in a non-polar solvent is expected to show multiple absorption bands characteristic of the quinoline system, arising from π → π* transitions. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline.[10][11]

-

Expected λ_max: ~230-250 nm and a longer wavelength band around 320-350 nm. The exact positions and intensities are solvent-dependent.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

Causality: A suitable solvent must be transparent in the analytical UV range (typically >220 nm) and dissolve the analyte. Ethanol or methanol are common choices for quinoline derivatives.[9]

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent (e.g., ethanol).

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).[12]

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

First, run a baseline correction with the blank cuvette.

-

Acquire the absorption spectrum of the sample over a range of approximately 200-500 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide evidence for its elemental composition through high-resolution measurements.[14]

Molecular Ion and Fragmentation

-

Molecular Ion (M⁺•): The primary piece of information will be the molecular ion peak. For C₁₁H₁₂N₂, the expected monoisotopic mass is 172.1000 Da.[2] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.

-

Nitrogen Rule: The molecular weight of 172 is an even number, which is consistent with the presence of an even number of nitrogen atoms (two in this case), as dictated by the Nitrogen Rule.

-

Predicted Fragmentation: Under Electron Ionization (EI), a common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 157 (M-15).

Experimental Protocol: GC-MS or Direct Infusion ESI-MS

Causality: The choice of ionization method depends on the analyte's properties. Electron Ionization (EI), often coupled with Gas Chromatography (GC), is excellent for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique often used for less volatile or more polar compounds.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like methanol or acetonitrile.

-

Analysis:

-

For GC-MS: Inject the solution into the GC, which separates the compound from any impurities before it enters the mass spectrometer for ionization and analysis.

-

For ESI-MS: Infuse the solution directly into the ESI source.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺• for EI, [M+H]⁺ for ESI) and confirm that its m/z value matches the calculated molecular weight (172.23).

-

If using HRMS, verify that the measured accurate mass corresponds to the elemental formula C₁₁H₁₂N₂.

-

Analyze the major fragment ions to gain further structural confirmation.

-

Integrated Analysis Workflow: From Sample to Structure

This workflow diagram illustrates the logical progression from sample receipt to final, validated structural confirmation, emphasizing the self-validating nature of the process.

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural characterization of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the detailed protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and scientifically rigorous confirmation of the molecule's identity and purity. This foundational analysis is the essential first step that underpins the integrity of all future research and development efforts involving this compound.

References

-

PubChem. (n.d.). 7-Amino-2,4-dimethyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-5,6-dimethoxy-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Reyes-Melo, F. D., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

-

Al-Ghamdi, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]

-

Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

Basappa, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]

-

Belboukhari, N. (n.d.). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

-

Lavecchia, R., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines. PMC. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Initial Biological Screening of 4-Amino-5,7-dimethylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial biological screening of the novel compound, 4-Amino-5,7-dimethylquinoline. Quinoline derivatives have historically demonstrated a broad spectrum of pharmacological activities, forming the backbone of numerous approved therapeutic agents.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the cytotoxic, antimicrobial, and potential enzymatic inhibitory profile of this specific molecule. The protocols herein are detailed to ensure reproducibility and are grounded in established scientific principles, providing researchers in drug discovery and development with a robust starting point for investigation. We will delve into the rationale behind experimental choices, from cell line and microbial strain selection to the specific assay parameters, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Quinoline Scaffold and the Rationale for Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its rigid, heterocyclic structure provides a versatile framework for functionalization, allowing for the fine-tuning of steric and electronic properties to interact with various biological targets. Perhaps the most famous example is quinine, an antimalarial agent, but the applications of quinolines extend to anticancer, antibacterial, antifungal, and anti-inflammatory activities.[2][3]

The subject of this guide, this compound, is a derivative that warrants investigation due to the known significance of the 4-aminoquinoline core, which is central to the activity of drugs like chloroquine and amodiaquine.[4] The addition of dimethyl groups at positions 5 and 7 may modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, potentially leading to novel biological activities or an improved therapeutic index over existing quinoline-based drugs.

Our initial screening strategy is therefore designed to be broad, casting a wide net to identify any significant biological effects across several key areas of therapeutic interest. This approach is both cost-effective and efficient, allowing for a rapid " go/no-go " decision on whether to proceed with more intensive and resource-heavy investigations.[5][6]

Physicochemical Characterization: A Prerequisite for Meaningful Biological Data

Before commencing any biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These properties will dictate its behavior in aqueous assay buffers and cell culture media, directly impacting the reliability and interpretation of the screening results.

Key Parameters to Determine:

-

Solubility: The solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., phosphate-buffered saline, PBS) must be accurately determined.[7] This will inform the preparation of stock solutions and the maximum achievable concentration in biological assays without precipitation. Quinoline itself is sparingly soluble in water but readily dissolves in many organic solvents.[3][7]

-

Purity: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to false-positive or confounding results.

-

Stability: The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH, light exposure) should be evaluated to ensure that the observed biological effects are attributable to the parent compound and not a degradation product.

A summary of these essential starting parameters is presented below.

Table 1: Physicochemical Properties of this compound

| Parameter | Method | Recommended Value/Observation |

| Purity | HPLC, NMR | >95% |

| Solubility in DMSO | Serial Dilution | Report maximum concentration (e.g., >100 mM) |

| Solubility in PBS (pH 7.4) | Nephelometry | Report maximum concentration |

| Stability in Assay Media | HPLC analysis over time | Report % degradation over 24h at 37°C |

Tier 1 Screening: Cytotoxicity Profiling

The initial assessment of a novel compound's biological activity must always include a determination of its general cytotoxicity.[6][8] This provides a therapeutic window and helps to distinguish between selective, target-based effects and non-specific toxicity. We will employ a standard colorimetric assay using a metabolically active dye to assess cell viability across a panel of human cancer cell lines.[9]

Rationale for Cell Line Selection

The choice of cell lines should represent a diversity of tissue origins to provide a preliminary indication of any tissue-specific toxicity or anticancer potential. The following are recommended for an initial screen:

-

HeLa (Cervical Cancer): A robust and widely used cell line, often serving as a benchmark.

-

A549 (Lung Carcinoma): Represents a common solid tumor type.

-

MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, useful for identifying potential endocrine-disrupting effects.

-

HepG2 (Hepatocellular Carcinoma): Important for early assessment of potential hepatotoxicity.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Workflow for cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method for assessing cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Selected cell lines (HeLa, A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Doxorubicin (positive control)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM). The final DMSO concentration should not exceed 0.5%.

-

Prepare vehicle control wells (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[6]

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent to each well.[6]

-

Incubate for an additional 2-4 hours at 37°C, 5% CO₂.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[6]

-

Expected Data Output

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC₅₀ (µM) after 48h |

| HeLa | [Insert Value] |

| A549 | [Insert Value] |

| MCF-7 | [Insert Value] |

| HepG2 | [Insert Value] |

Tier 2 Screening: Antimicrobial Activity

Given the prevalence of quinolones as antibacterial agents (e.g., fluoroquinolones), it is logical to screen this compound for antimicrobial activity. A standard broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.[10]

Rationale for Microbial Strain Selection

The selected panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the breadth of antimicrobial activity.

-

Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium and a common cause of skin and soft tissue infections.

-

Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium, representing a common cause of urinary tract and gastrointestinal infections.

-

Pseudomonas aeruginosa (e.g., ATCC 27853): A Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms.

-

Candida albicans (e.g., ATCC 90028): A common fungal pathogen.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the MIC of the compound is outlined below.

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

DMSO

-

Selected microbial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

-

Sterile 96-well U-bottom plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer (600 nm)

Procedure:

-

Compound Preparation:

-

Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

Grow microbial cultures to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well containing the compound dilutions and controls (growth control without compound, sterility control with broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, a plate reader can be used to measure absorbance at 600 nm.

-

Expected Data Output

The antimicrobial activity should be summarized in a table.

Table 3: Antimicrobial Profile of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | [Insert Value] |

| Escherichia coli | [Insert Value] |

| Pseudomonas aeruginosa | [Insert Value] |

| Candida albicans | [Insert Value] |

Tier 3 Screening: Preliminary Enzyme Inhibition

To explore potential mechanisms of action beyond general cytotoxicity and antimicrobial effects, a preliminary screen against a relevant enzyme class can be highly informative.[11] Kinases are a large family of enzymes frequently implicated in cancer and inflammatory diseases, making them an attractive target class for initial screening.[12] A generic kinase inhibition assay can provide a first indication of this activity.

Rationale for Target Selection

A commercially available, well-characterized kinase such as Src kinase is a good starting point. It is a non-receptor tyrosine kinase involved in various signaling pathways related to cell growth, differentiation, and survival.

Experimental Workflow: Kinase Inhibition Assay

The workflow for a typical in vitro kinase assay is shown below.

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

Materials:

-

This compound

-

Src kinase (recombinant)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Staurosporine (positive control inhibitor)

-

384-well low-volume white plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's protocol.

-

-

Kinase Reaction:

-

Add 1 µL of serially diluted this compound or controls to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the kinase and substrate.

-

Incubate for 10 minutes at room temperature.

-

Add 2 µL of ATP solution to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Expected Data Output

The results of the kinase inhibition assay should be presented clearly.

Table 4: Preliminary Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ (µM) |

| Src | [Insert Value] |

Conclusion and Future Directions

This guide has outlined a systematic and logical approach for the initial biological screening of this compound. By following this tiered approach, researchers can efficiently gather preliminary data on the compound's cytotoxicity, antimicrobial activity, and potential for enzyme inhibition. The results from these initial screens will be crucial in guiding future research directions.

Positive "hits" in any of these assays will warrant further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize activity and selectivity.

-

Mechanism of Action (MoA) studies: Elucidating the specific molecular targets and pathways affected by the compound.

-

In vivo efficacy studies: Evaluating the compound's activity in animal models of disease.

This initial biological screening is a critical first step in the long and complex process of drug discovery and development. The data generated will provide a solid foundation for deciding whether this compound holds promise as a lead compound for a novel therapeutic agent.

References

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

-

Aziz, M., & et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

-

National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

YouTube. (2023). Functional in vitro assays for drug discovery. Retrieved from [Link]

-

National Institutes of Health. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

-

Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

National Institutes of Health. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. Retrieved from [Link]

-

BIOSYNCE. (2023). What are the physical properties of quinoline? Retrieved from [Link]

-

National Institutes of Health. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Frontiers. (2024). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]

-

National Institutes of Health. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

-

National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynce.com [biosynce.com]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.biobide.com [blog.biobide.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-5,7-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential.[1][2] Compounds built on this framework have yielded crucial drugs for treating malaria, cancer, and various inflammatory diseases.[1] This guide focuses on a specific derivative, 4-Amino-5,7-dimethylquinoline, exploring its postulated mechanisms of action based on the extensive research conducted on its chemical class. While direct studies on this particular molecule are limited, a robust mechanistic hypothesis can be formulated by synthesizing data from closely related analogs. We will delve into the foundational antimalarial activity of 4-aminoquinolines—the inhibition of heme polymerization—and explore the expanding evidence for their roles as anticancer agents, primarily through kinase inhibition and induction of apoptosis. This document provides not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower researchers to validate these mechanisms in their own laboratories.

Introduction: The 4-Aminoquinoline Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity. The 4-aminoquinoline subclass, in particular, has given rise to numerous marketed drugs, including the antimalarials chloroquine and amodiaquine, as well as several anticancer agents like bosutinib and neratinib.[1] The versatility of this scaffold stems from its unique physicochemical properties, including its ability to accumulate in acidic organelles like lysosomes and the digestive vacuole of the malaria parasite.[2]

This compound (CAS: 948292-64-6) is a member of this esteemed class. Its structure, featuring methyl groups at the 5 and 7 positions of the quinoline core, suggests modifications in lipophilicity and electronic distribution that could fine-tune its biological activity compared to parent compounds. This guide will construct a scientific narrative around its likely mechanisms of action, grounded in the established pharmacology of its analogs.

Postulated Primary Mechanism: Antimalarial Activity via Heme Detoxification Pathway

The hallmark mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the Plasmodium falciparum parasite.[3]

The Causality of Heme Polymerization Inhibition

During its intraerythrocytic stage, the malaria parasite digests vast amounts of host hemoglobin within its acidic digestive vacuole, releasing toxic-free heme (ferriprotoporphyrin IX).[4] To protect itself from the membrane-lytic and oxidative damage caused by this free heme, the parasite polymerizes it into an inert, crystalline pigment called hemozoin.[4]

4-aminoquinoline derivatives are weak bases that become protonated and trapped within the acidic environment of the parasite's digestive vacuole, reaching high concentrations.[2] Here, they are thought to cap the growing face of the hemozoin crystal and form complexes with heme molecules through π-π stacking interactions between the quinoline ring and the porphyrin system.[5][6] This action prevents further polymerization, leading to an accumulation of toxic free heme.[7][8][9] The resulting oxidative stress and membrane damage are lethal to the parasite.[5]

Experimental Validation: β-Hematin Inhibition Assay

This assay provides a robust, cell-free method to quantify a compound's ability to inhibit heme polymerization. β-hematin is a synthetic crystal structurally identical to hemozoin.[4]

Principle: This colorimetric assay measures the amount of heme that has been successfully polymerized into β-hematin. The reaction is initiated in an acidic buffer, and unpolymerized heme is washed away. The remaining β-hematin is then dissolved, and its absorbance is measured. An effective inhibitor will result in a lower final absorbance compared to the control.[10][11]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Compound Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO. Create serial dilutions as required.

-

Hematin Solution: Dissolve hemin chloride in DMSO to a stock concentration (e.g., 5 mg/mL). Immediately before use, dilute this stock in 0.1 M NaOH and then into a 0.2 M sodium acetate buffer (pH 4.4) to initiate the reaction.[11]

-

Positive Control: Prepare a stock solution of chloroquine phosphate in water.[12]

-

-

Assay Plate Setup (96-well plate):

-

Add 50 µL of the hematin solution to each well.

-

Add 50 µL of the test compound dilutions to triplicate wells.

-

For the negative control (maximum polymerization), add 50 µL of DMSO.

-

For the positive control, add 50 µL of chloroquine dilutions.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours to allow for β-hematin formation.[11] The choice of a sealed or agitated incubation depends on the specific protocol; consistency is key.

-

-

Washing and Solubilization:

-

Centrifuge the plate (e.g., 4000 rpm for 15 min) to pellet the formed β-hematin.[11]

-

Carefully discard the supernatant. Wash the pellet multiple times with DMSO to remove unreacted heme. This washing step is critical to reduce background noise from salt effects or non-polymerized heme.[13]

-

After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH to solubilize the β-hematin.[12]

-

-

Data Acquisition:

-

Read the absorbance of the solubilized β-hematin at 405 nm using a microplate reader.[11]

-

Calculate the percentage inhibition relative to the negative control and determine the IC50 value (the concentration at which 50% of polymerization is inhibited).

-

Postulated Secondary Mechanism: Anticancer Activity

The 4-aminoquinoline scaffold is present in multiple approved anticancer drugs, and numerous derivatives exhibit potent cytotoxicity against a wide array of cancer cell lines.[14][15] The proposed mechanisms are multifactorial, often converging on the induction of cell death and the inhibition of critical survival pathways.

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Several 4-aminoquinoline and the closely related 4-aminoquinazoline derivatives have been developed as potent kinase inhibitors.[16] For example, specific derivatives have shown inhibitory activity against Bruton's Tyrosine Kinase (BTK), Receptor-Interacting Protein Kinase 2 (RIPK2), and Akt.[17][18][19]

Causality: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cell proliferation, survival, and metastasis. The specificity of inhibition depends on the precise chemical substitutions on the quinoline core, which dictate the interactions with amino acid residues within the kinase domain.

Induction of Apoptosis

A common endpoint for effective anticancer agents is the induction of apoptosis, or programmed cell death. 4-aminoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20]

Causality: Activation of apoptosis involves a cascade of caspase enzymes. Western blot analyses of cells treated with quinoline derivatives often show an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the cleavage (activation) of key caspases such as caspase-9 (intrinsic pathway) and caspase-3 (executioner caspase).[21] A definitive marker of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.[22][23]

Experimental Validation of Anticancer Activity

A tiered approach is necessary to first establish cytotoxicity and then elucidate the specific mechanism.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20][24]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][25]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add an organic solvent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm. Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies against key apoptotic proteins, one can visualize the activation state of the apoptotic cascade.[22][26][27]

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Culture cells in 6-well plates and treat with the compound at concentrations around its GI50 value for a set time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe for include:

-

Cleaved Caspase-3 (hallmark of executioner caspase activation)

-

Cleaved PARP (hallmark of apoptosis)[23]

-

Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic)

-

β-Actin or GAPDH (loading control)

-

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across treatments.[26]

-

Summary Data and Structure-Activity Relationship (SAR) Insights

| Compound Class | Target/Assay | Potency (IC50/GI50) | Reference |

| 4-Aminoquinoline-Thiourea | P. falciparum (CQ-Resistant) | Low µM range | [8] |

| 4-Aminoquinoline-3-carboxamide | BTK Kinase | 5.3 nM | [17] |

| 4-Aminoquinoline Derivative | RIPK2 Kinase | 5.1 nM | [18] |

| N'-(7-fluoro-quinolin-4-yl)... | MDA-MB-468 Breast Cancer | ~2 µM | [19] |

| 7-chloro-4-quinolinylhydrazone | Various Cancer Cell Lines | Good cytotoxic activity | [14] |

SAR Insights:

-

7-Chloro Group: The 7-chloro substitution on the quinoline ring is often considered crucial for potent antimalarial activity, as seen in chloroquine.[7]

-

Side Chain: Modifications to the side chain at the 4-amino position are critical for overcoming drug resistance in malaria and modulating anticancer activity. Lipophilicity and basicity at this position influence drug accumulation and target engagement.[7][28]

-

Core Substitutions: The methyl groups at positions 5 and 7 in this compound likely increase the molecule's lipophilicity, which could enhance membrane permeability and alter its interaction with biological targets compared to unsubstituted analogs.

Conclusion and Future Directions

This compound belongs to a pharmacologically rich class of compounds with well-documented biological activities. Based on this extensive body of evidence, its primary mechanisms of action are postulated to be the inhibition of heme polymerization for antimalarial effects and the inhibition of key protein kinases and induction of apoptosis for anticancer effects. The experimental protocols detailed in this guide provide a clear and validated roadmap for researchers to rigorously test these hypotheses. Future studies should focus on direct in vitro testing of this compound in these assays, followed by kinome-wide screening to identify specific kinase targets and in vivo studies in relevant disease models to validate its therapeutic potential.

References

-

Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

-

Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

-

Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7243-7260. Retrieved from [Link]

-

Wei, T., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

-

Moodley, T., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Pharmaceutical Science, 8(10), 061-066. Retrieved from [Link]

-

Singh, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13193-13204. Retrieved from [Link]

-

Katiyar, S. B., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(19), 4563-4570. Retrieved from [Link]

-

Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(1), 350-353. Retrieved from [Link]

-

Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 16-20. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Abiodun, O. O., et al. (2018). Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Journal of Applied Pharmaceutical Science, 8(7), 001-006. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Drug Discovery Today, 26(11), 2689-2708. Retrieved from [Link]

-

Solomon, V. R., et al. (2010). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. European Journal of Medicinal Chemistry, 45(11), 4990-4996. Retrieved from [Link]

-

Yusof, N. A. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. Retrieved from [Link]

-

Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Retrieved from [Link]

-

Solomon, V. R., et al. (2013). Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 619-626. Retrieved from [Link]

-

Held, J., et al. (2025). Quinolines interfere with heme-mediated activation of artemisinins. eLife. Retrieved from [Link]

-

ResearchGate. (n.d.). Western Blot analyses of some important pro-and anti-apoptotic proteins... ResearchGate. Retrieved from [Link]

-

Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Retrieved from [Link]

-

Yusuf, A. A., et al. (2020). β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS ASPERIFOLIA. Journal of Science, Technology, Mathematics and Education, 16(3). Retrieved from [Link]

-

Lu, J., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 804-809. Retrieved from [Link]

-

Combrinck, J. M., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(23), 5348. Retrieved from [Link]

-

ResearchGate. (n.d.). Apoptotic markers. (a) Western blot analysis of PARP-1 cleavage... ResearchGate. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

-

Baelmans, R., et al. (2000). Experimental Conditions for Testing the Inhibitory Activity of Chloroquine on the Formation of β-Hematin. Antimicrobial Agents and Chemotherapy, 44(8), 2246-2250. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). NCBI Bookshelf. Retrieved from [Link]

-

Rybka, J., et al. (2004). 7-amino-3,5-dimethylisoxazole [5,4-e][2][17][20]-triazepin-4-one- a potential new lead structure: its structure, physicochemical properties and biological activity. Acta Poloniae Pharmaceutica, 61 Suppl, 84-85. Retrieved from [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 12. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,7-dimethylquinoline: A Compound Awaiting Full Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,7-dimethylquinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core structure of many pharmacologically active agents.[1] The addition of an amino group at the 4-position and two methyl groups at the 5- and 7-positions of the quinoline ring system results in this compound, a molecule with potential for further investigation in drug discovery and materials science.

This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, it is crucial to note that while general properties can be inferred from the broader class of 4-aminoquinolines, specific experimental data for this particular substituted derivative is not extensively available in the current body of scientific literature. This document will therefore summarize the known information, highlight the data gaps, and provide the theoretical and methodological framework for the future characterization of this compound.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to emphasize that much of the quantitative data is based on computational predictions and requires experimental verification for use in rigorous scientific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| CAS Number | 948292-64-6 | [2] |

| Appearance | Solid (form) | [2] |

| Boiling Point | 358°C at 760 mmHg (Predicted) | Alfa Aesar |

| Flash Point | 197.6°C (Predicted) | Alfa Aesar |

| Density | 1.136 g/cm³ (Predicted) | Alfa Aesar |

| pKa | 7.34 ± 0.50 (Predicted for 4-Amino-3-bromo-5,7-dimethylquinoline) | [3] |

| Solubility | No experimental data available. Generally, quinoline is slightly soluble in cold water and readily soluble in hot water and most organic solvents.[4] The amino and methyl groups will influence this property. |

Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the structure and data from related compounds, the expected spectral characteristics can be predicted.